Dimethylvinphos

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Canonical SMILES

Isomeric SMILES

Inhibition of Acetylcholinesterase

One of the primary applications of DMP in scientific research is its ability to inhibit acetylcholinesterase (AChE) []. AChE is an enzyme that breaks down acetylcholine, a neurotransmitter essential for muscle function and nerve impulses. By inhibiting AChE, DMP disrupts the nervous system, which can be a valuable tool for researchers studying neuromuscular function and diseases like Alzheimer's disease and myasthenia gravis [].

Studying Organophosphate Toxicity

Due to its mechanism of action, DMP itself can be used as a model compound to study the toxic effects of organophosphate insecticides on living organisms []. Researchers can expose organisms to controlled doses of DMP to observe the physiological and behavioral effects of organophosphate poisoning. This information can be crucial for developing antidotes and treatment strategies for accidental organophosphate poisoning.

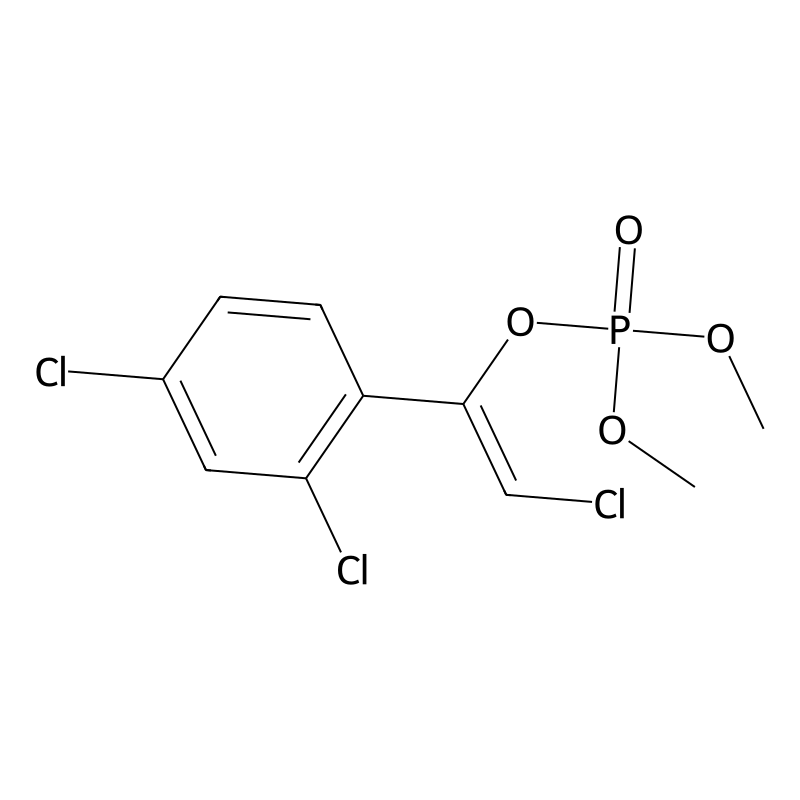

Dimethylvinphos is an organophosphorus compound with the chemical formula C10H10Cl3O4P and a molecular weight of 331.52 g/mol. It is primarily recognized for its use as a pesticide and exhibits significant toxicity, particularly to aquatic life. The compound exists in two isomeric forms: (Z)-Dimethylvinphos and (E)-Dimethylvinphos, both of which have distinct properties and applications. Dimethylvinphos is characterized by its white solid form, which is odorless and has a melting point of approximately 70 °C .

Dimethylvinphos exhibits high toxicity levels, particularly through oral exposure, classified as highly toxic if ingested. Its acute toxicity is accompanied by significant environmental hazards, as it is very toxic to aquatic organisms with long-lasting effects . The compound's mechanism of action primarily involves the inhibition of acetylcholinesterase, leading to the accumulation of acetylcholine at synapses, which can result in neurotoxic effects.

The synthesis of Dimethylvinphos typically involves the reaction between dimethyl phosphite and chlorinated vinyl compounds. The process can be outlined as follows:

- Preparation of Chlorinated Vinyl Compound: Chlorination of vinyl compounds to introduce chlorine atoms.

- Nucleophilic Attack: Dimethyl phosphite acts as a nucleophile that attacks the electrophilic carbon in the chlorinated vinyl compound.

- Formation of Dimethylvinphos: The resulting product undergoes purification processes such as recrystallization or distillation to yield pure Dimethylvinphos.

This method highlights the importance of controlling reaction conditions to minimize by-products and ensure high yields .

Dimethylvinphos is primarily used as an insecticide and acaricide in agricultural settings. Its effectiveness against a wide range of pests makes it valuable in crop protection strategies. Additionally, due to its chemical properties, it is also utilized in laboratory settings for research purposes related to pesticide efficacy and environmental impact studies .

Studies on Dimethylvinphos interactions have focused on its metabolic pathways and toxicological effects on various organisms. Research indicates that its metabolism involves demethylation processes that can lead to less toxic metabolites. Furthermore, interaction studies have shown that exposure to Dimethylvinphos can result in synergistic effects when combined with other pesticides or environmental stressors, amplifying its toxicity profile .

Dimethylvinphos shares structural similarities with several other organophosphorus compounds. Below are some comparable compounds:

| Compound Name | Chemical Formula | Toxicity Level | Primary Use |

|---|---|---|---|

| Malathion | C10H19O6PS | Moderate | Insecticide |

| Parathion | C10H14NO5PS | High | Insecticide |

| Chlorpyrifos | C9H11Cl3NO3P | High | Insecticide |

| Diazinon | C12H21N2O3PS | Moderate to High | Insecticide |

Uniqueness of Dimethylvinphos: